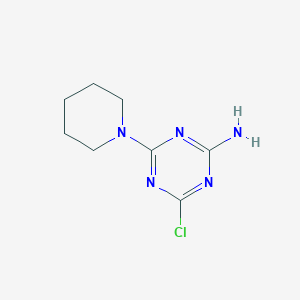
4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
概要
説明
4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine: is a heterocyclic compound with the molecular formula C9H12ClN5. This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of the piperidine ring and the triazine core makes it a compound of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with piperidine The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include substituted triazines, Schiff bases, and various oxidized or reduced derivatives.
科学的研究の応用
Chemistry: In chemistry, 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with specific properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. They are investigated for their ability to interact with specific biological targets and pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science and engineering.
作用機序
The mechanism of action of 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of the piperidine ring enhances its binding affinity and specificity towards certain biological targets. The triazine core plays a crucial role in the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
類似化合物との比較
4-Chloro-6-(1-piperidinyl)pyrimidine: Similar in structure but with a pyrimidine core instead of a triazine core.
6-(1-Piperidinyl)-4-chloropyrimidine: Another compound with a similar structure but different core.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share some structural similarities and are studied for their biological activities.
Uniqueness: 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is unique due to its triazine core, which imparts distinct chemical and biological properties. The combination of the triazine core with the piperidine ring enhances its versatility and makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN5/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKXZXBFMYYZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














